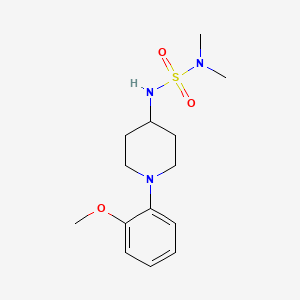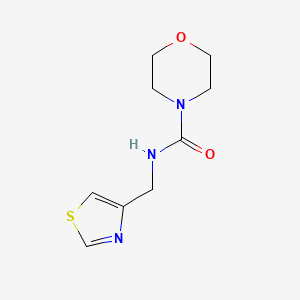![molecular formula C22H22FN3O3 B7542681 4-[3-(5-fluoro-2-phenyl-1H-indol-3-yl)propanoyl]morpholine-2-carboxamide](/img/structure/B7542681.png)
4-[3-(5-fluoro-2-phenyl-1H-indol-3-yl)propanoyl]morpholine-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[3-(5-fluoro-2-phenyl-1H-indol-3-yl)propanoyl]morpholine-2-carboxamide, also known as FPIM, is a novel small molecule compound that has gained attention in the scientific community due to its potential applications in cancer research. FPIM is a synthetic derivative of indole-3-carbinol (I3C), a natural compound found in cruciferous vegetables such as broccoli and cauliflower.
作用机制
The exact mechanism of action of 4-[3-(5-fluoro-2-phenyl-1H-indol-3-yl)propanoyl]morpholine-2-carboxamide is not fully understood. However, it is believed that 4-[3-(5-fluoro-2-phenyl-1H-indol-3-yl)propanoyl]morpholine-2-carboxamide exerts its anticancer effects by targeting multiple signaling pathways involved in cancer cell growth and survival. 4-[3-(5-fluoro-2-phenyl-1H-indol-3-yl)propanoyl]morpholine-2-carboxamide has been shown to inhibit the activity of several enzymes, including AKT, mTOR, and ERK, which are involved in cell proliferation and survival. Additionally, 4-[3-(5-fluoro-2-phenyl-1H-indol-3-yl)propanoyl]morpholine-2-carboxamide has been found to upregulate the expression of tumor suppressor genes and downregulate the expression of oncogenes.
Biochemical and Physiological Effects:
4-[3-(5-fluoro-2-phenyl-1H-indol-3-yl)propanoyl]morpholine-2-carboxamide has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that 4-[3-(5-fluoro-2-phenyl-1H-indol-3-yl)propanoyl]morpholine-2-carboxamide inhibits the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. 4-[3-(5-fluoro-2-phenyl-1H-indol-3-yl)propanoyl]morpholine-2-carboxamide has also been found to inhibit the migration and invasion of cancer cells, which are essential for tumor metastasis. In vivo studies in animal models have shown that 4-[3-(5-fluoro-2-phenyl-1H-indol-3-yl)propanoyl]morpholine-2-carboxamide inhibits tumor growth and metastasis without causing significant toxicity.
实验室实验的优点和局限性
4-[3-(5-fluoro-2-phenyl-1H-indol-3-yl)propanoyl]morpholine-2-carboxamide has several advantages as a research tool. It is a synthetic compound, which allows for easy reproducibility and scalability. 4-[3-(5-fluoro-2-phenyl-1H-indol-3-yl)propanoyl]morpholine-2-carboxamide has been shown to be effective in inhibiting the growth and proliferation of various cancer cell lines, making it a promising candidate for further research. However, 4-[3-(5-fluoro-2-phenyl-1H-indol-3-yl)propanoyl]morpholine-2-carboxamide has some limitations as well. It is a relatively new compound, and its long-term effects are not fully understood. Additionally, the mechanism of action of 4-[3-(5-fluoro-2-phenyl-1H-indol-3-yl)propanoyl]morpholine-2-carboxamide is not fully elucidated, which limits its potential applications.
未来方向
The potential applications of 4-[3-(5-fluoro-2-phenyl-1H-indol-3-yl)propanoyl]morpholine-2-carboxamide in cancer research are vast. Future research could focus on elucidating the mechanism of action of 4-[3-(5-fluoro-2-phenyl-1H-indol-3-yl)propanoyl]morpholine-2-carboxamide and identifying the specific signaling pathways that it targets. Additionally, further studies could investigate the efficacy of 4-[3-(5-fluoro-2-phenyl-1H-indol-3-yl)propanoyl]morpholine-2-carboxamide in animal models of cancer and its potential for clinical use. Other future directions could include the development of more potent derivatives of 4-[3-(5-fluoro-2-phenyl-1H-indol-3-yl)propanoyl]morpholine-2-carboxamide and the investigation of its potential applications in other diseases such as inflammation and neurodegeneration.
Conclusion:
In conclusion, 4-[3-(5-fluoro-2-phenyl-1H-indol-3-yl)propanoyl]morpholine-2-carboxamide is a novel small molecule compound that has shown promising anticancer properties. Its ability to inhibit the growth and proliferation of cancer cells and induce apoptosis makes it a promising candidate for further research. While its mechanism of action is not fully understood, 4-[3-(5-fluoro-2-phenyl-1H-indol-3-yl)propanoyl]morpholine-2-carboxamide has been shown to target multiple signaling pathways involved in cancer cell growth and survival. Future research could focus on elucidating the mechanism of action of 4-[3-(5-fluoro-2-phenyl-1H-indol-3-yl)propanoyl]morpholine-2-carboxamide and identifying its potential clinical applications.
合成方法
4-[3-(5-fluoro-2-phenyl-1H-indol-3-yl)propanoyl]morpholine-2-carboxamide is synthesized through a multistep process starting from indole-3-carboxaldehyde. The synthesis involves several chemical reactions, including the Friedel-Crafts acylation, morpholine ring formation, and carboxamide formation. The final product is obtained after purification using various techniques such as column chromatography and recrystallization.
科学研究应用
4-[3-(5-fluoro-2-phenyl-1H-indol-3-yl)propanoyl]morpholine-2-carboxamide has been studied extensively for its potential anticancer properties. It has been shown to inhibit the growth and proliferation of various cancer cell lines, including breast, prostate, and colon cancer cells. 4-[3-(5-fluoro-2-phenyl-1H-indol-3-yl)propanoyl]morpholine-2-carboxamide has also been found to induce apoptosis, a programmed cell death mechanism, in cancer cells. Additionally, 4-[3-(5-fluoro-2-phenyl-1H-indol-3-yl)propanoyl]morpholine-2-carboxamide has been shown to inhibit angiogenesis, the process of new blood vessel formation, which is essential for tumor growth and metastasis.
属性
IUPAC Name |
4-[3-(5-fluoro-2-phenyl-1H-indol-3-yl)propanoyl]morpholine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22FN3O3/c23-15-6-8-18-17(12-15)16(21(25-18)14-4-2-1-3-5-14)7-9-20(27)26-10-11-29-19(13-26)22(24)28/h1-6,8,12,19,25H,7,9-11,13H2,(H2,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUNQULKTIVYJOG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1C(=O)CCC2=C(NC3=C2C=C(C=C3)F)C4=CC=CC=C4)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[3-(5-fluoro-2-phenyl-1H-indol-3-yl)propanoyl]morpholine-2-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(1-methyl-3-pyridin-3-ylpyrazol-4-yl)methyl]-2-(1,3-thiazol-2-yl)ethanamine](/img/structure/B7542605.png)

![N-[(5-tert-butyl-1H-pyrazol-4-yl)methyl]-2-(6-fluoro-1H-indol-3-yl)ethanamine](/img/structure/B7542620.png)
![N-[1-(1-methylpiperidin-4-yl)piperidin-4-yl]-4-[(2-oxopyrrolidin-1-yl)methyl]benzamide](/img/structure/B7542621.png)
![5-methyl-N-[1-(4-oxo-1H-quinoline-2-carbonyl)piperidin-4-yl]thiophene-2-carboxamide](/img/structure/B7542633.png)
![4-[1-[(3-Fluorophenyl)methyl]piperidine-3-carbonyl]morpholine-2-carboxamide](/img/structure/B7542638.png)


![1-[1-(2-Methoxyphenyl)piperidin-4-yl]-3-(3-methylpyridin-2-yl)urea](/img/structure/B7542657.png)
![1-[1-(2-Methoxyphenyl)piperidin-4-yl]-3-phenylurea](/img/structure/B7542668.png)

![2-[(4-fluorophenyl)methyl]-N-(1,3-thiazol-4-ylmethyl)pyrrolidine-1-carboxamide](/img/structure/B7542689.png)
![1-[(2-Imidazol-1-ylpyridin-3-yl)methyl]-3-(1,3-thiazol-4-ylmethyl)urea](/img/structure/B7542694.png)
![1-Ethyl-3-[1-(2-methoxyphenyl)piperidin-4-yl]urea](/img/structure/B7542700.png)